2-Amino-6-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 2,4-dichlorophenyl and 2-methoxyphenyl groups can be introduced via substitution reactions using suitable reagents.
Amination and Nitrile Formation: The amino and nitrile groups can be introduced through nucleophilic substitution and cyanation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
2-Amino-6-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
- 2-Amino-6-(2,4-dichlorophenyl)-4-phenylpyridine-3-carbonitrile
Uniqueness
The unique combination of substituents in 2-Amino-6-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in drug development and other applications.
Properties
Molecular Formula |
C19H13Cl2N3O |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-amino-6-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13Cl2N3O/c1-25-18-5-3-2-4-12(18)14-9-17(24-19(23)15(14)10-22)13-7-6-11(20)8-16(13)21/h2-9H,1H3,(H2,23,24) |
InChI Key |
BZEVNOWFHICJAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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